2-[(4-Fluorophenyl)methoxy]benzonitrile
Description
Structural Significance within Fluorinated Aromatic Nitriles
The significance of 2-[(4-Fluorophenyl)methoxy]benzonitrile stems from the synergistic effects of its constituent parts: the fluorine atom, the aromatic systems, and the nitrile group.
Fluorine Atom: The presence of a fluorine atom is a key feature in modern medicinal chemistry. tandfonline.com Its high electronegativity and small size allow it to modulate a molecule's properties in several beneficial ways. mdpi.com Introducing fluorine can enhance metabolic stability by strengthening the C-F bond compared to a C-H bond, increase lipophilicity which can improve membrane permeation, and alter the electronic properties of the molecule, potentially leading to stronger binding affinity with biological targets. tandfonline.comnih.gov Approximately 20% of all pharmaceuticals contain fluorine. nih.gov
Nitrile Group: The nitrile (or cyano) group is a versatile functional group in drug design. researchgate.net It can act as a bioisostere for other groups like carbonyls or halogens. researchgate.net The nitrile's linear geometry and strong dipole moment allow it to participate in polar interactions and hydrogen bonding, which can enhance binding selectivity and affinity to target proteins. researchgate.netnih.gov Furthermore, incorporating a nitrile can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the compound's stability in a biological system. researchgate.net
Combined Architecture: As a fluorinated aromatic nitrile, this compound integrates these features. The fluorophenyl moiety provides a metabolically robust and lipophilic component, while the benzonitrile (B105546) portion offers a site for polar interactions and potential further chemical modification. The ether linkage provides conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations.
| Structural Feature | Significance in Chemical Design | Reference |
|---|---|---|
| Fluorine Atom | Enhances metabolic stability, increases lipophilicity, modulates electronic properties, and can improve binding affinity. | tandfonline.comnih.gov |
| Nitrile Group | Acts as a bioisostere, participates in hydrogen bonding and polar interactions, and can block metabolic degradation. | researchgate.netnih.gov |
| Aromatic Rings | Provide a scaffold for functionalization and can engage in π-π stacking interactions with biological targets. | nih.gov |
| Ether Linkage | Provides structural flexibility and connects the key aromatic moieties. | evitachem.com |
Precedent in Synthetic Organic Chemistry
The synthesis of this compound and related structures builds upon established reactions in organic chemistry. The primary route for its synthesis involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. evitachem.com This method typically involves the reaction of 2-cyanophenol with a 4-fluorobenzyl halide (or a related alcohol derivative) in the presence of a base. evitachem.com
Common conditions for this type of synthesis include:
Reactants: 2-cyanophenol and 4-fluorobenzyl alcohol. evitachem.com
Base: An inorganic base such as potassium carbonate (K₂CO₃) is often used to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. evitachem.com
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction. evitachem.com
Temperature: The reaction is often heated to increase the rate of reaction and improve the yield. evitachem.com
The synthesis of the benzonitrile core itself has a long history, with methods like the Sandmeyer reaction (from anilines) or dehydration of benzamides providing various routes to this functional group. google.com The preparation of substituted benzonitriles is a well-explored area, providing a robust foundation for producing precursors needed for compounds like this compound.
Conceptual Framework for Research Exploration
The conceptual framework for investigating this compound is centered on its potential utility as a building block or scaffold in the development of more complex molecules, particularly in medicinal chemistry. evitachem.com The rationale for its exploration is based on the proven success of incorporating fluorinated and nitrile-containing moieties into bioactive compounds. nih.govresearchgate.net
Research exploration can be conceptualized around the following points:
Intermediate for Complex Synthesis: The compound serves as a valuable intermediate. evitachem.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration.
Scaffold for Drug Discovery: The core structure can be used as a foundational scaffold. By adding other functional groups, chemists can design libraries of related compounds to screen for specific pharmacological activities. evitachem.com
Investigation of Biological Properties: Given its structural motifs, the compound itself may be investigated for potential biological activities, such as antimicrobial or anticancer properties. evitachem.com The combination of a fluorinated ring and a benzonitrile group is found in various clinically evaluated molecules, suggesting this arrangement is promising for biological interaction.
The exploration of this compound is thus driven by its potential to contribute to the synthesis of novel chemical entities with tailored properties for applications in materials science and, most notably, drug development. evitachem.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZBICTPQZUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 2 4 Fluorophenyl Methoxy Benzonitrile and Its Analogues
Retrosynthetic Analysis of the 2-[(4-Fluorophenyl)methoxy]benzonitrile Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, this analysis primarily focuses on the disconnection of the ether linkage, the introduction of the nitrile group, and the incorporation of the fluorophenyl moiety.
Strategic Disconnections Involving the Ether Linkage
The most logical retrosynthetic disconnection in the this compound scaffold is the ether bond. This leads to two primary precursor fragments: a substituted phenol (B47542) and a substituted benzyl (B1604629) halide. Specifically, this involves the disconnection to 2-hydroxybenzonitrile (B42573) (also known as 2-cyanophenol) and 4-fluorobenzyl bromide. This approach is favored due to the prevalence of reliable methods for forming ether linkages, such as the Williamson ether synthesis. jk-sci.comwikipedia.org
Approaches for Nitrile Group Introduction
The nitrile group is a key functional group in the target molecule. Its introduction can be achieved through various established methods. One common strategy is the dehydration of an amide. For instance, benzamide (B126) can be dehydrated to form benzonitrile (B105546). wikipedia.org Historically, Hermann Fehling first synthesized benzonitrile in 1844 by heating ammonium (B1175870) benzoate. wikipedia.orgwikipedia.org Another significant laboratory-scale method is the Rosenmund-von Braun reaction, which utilizes a cyanide salt to displace a halide from an aryl halide. wikipedia.org
Modern approaches also include the dehydration of aldoximes. For example, salicylaldehyde (B1680747) can be converted to salicylaldoxime, which is then dehydrated to yield 2-hydroxybenzonitrile. quickcompany.in Various dehydrating agents can be employed in this process, including acetic anhydride (B1165640), thionyl chloride, and phosphorus oxychloride, with the latter often providing higher yields. A greener approach involves the gas-phase dehydration of 2-hydroxybenzamide over a solid catalyst.
The transformation of benzaldehyde (B42025) to benzonitrile can be performed as a two-step process, involving the formation and isolation of benzaldoxime, or as a more efficient one-pot reaction. rsc.org
Fluorophenyl Moiety Installation Considerations
The incorporation of the fluorophenyl group is a critical aspect of the synthesis. The starting material, 4-fluorobenzyl bromide, is a versatile reagent used in the synthesis of a wide range of biologically active compounds. chemicalbook.comnbinno.com The synthesis of fluorinated compounds can be challenging due to the properties of the carbon-fluorine bond. nih.gov However, various methods have been developed for the synthesis of fluorinated aromatic compounds. These often involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using fluorinated building blocks. acs.org
Contemporary Synthetic Routes
Building upon the retrosynthetic analysis, contemporary synthetic routes for this compound primarily rely on etherification reactions.
Etherification Reactions in Benzonitrile Synthesis
The formation of the ether linkage is a pivotal step in the synthesis of the target molecule. The Williamson ether synthesis is the most widely employed method for this transformation.
The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. jk-sci.comwikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 2-hydroxybenzonitrile (the alkoxide) with 4-fluorobenzyl bromide (the alkyl halide).
The reaction is typically carried out in a suitable solvent, and the choice of base to form the alkoxide is crucial. jk-sci.com For aryl ethers, bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate are commonly used. jk-sci.com The reaction is generally efficient for primary alkyl halides like 4-fluorobenzyl bromide, as they are less prone to side reactions such as elimination. masterorganicchemistry.com
Table 1: Key Reactants in the Williamson Ether Synthesis of this compound
| Reactant | Role | Structure |
| 2-Hydroxybenzonitrile | Nucleophile Precursor | |
| 4-Fluorobenzyl bromide | Electrophile | |
| Base (e.g., NaOH, K2CO3) | Deprotonating Agent | N/A |
Alternative Ether Formation Strategies
While the Williamson ether synthesis is a classical and widely used method, alternative strategies for forming the diaryl ether linkage in this compound and its analogues have been developed to overcome some of its limitations. masterorganicchemistry.comfrancis-press.com These methods often offer milder reaction conditions, improved yields, and broader substrate scope.
One prominent alternative is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. This method is particularly useful for the synthesis of diaryl ethers where the Williamson approach might fail due to the low reactivity of the aryl halide. Modifications of the Ullmann reaction, such as using different copper catalysts, ligands, and bases, have been extensively studied to improve its efficiency and generality.
Another set of alternatives includes palladium-catalyzed etherification reactions. These cross-coupling methods, often employing Buchwald-Hartwig type ligands, allow for the formation of the C-O bond under relatively mild conditions. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions and can be tailored to the specific substrates.
Furthermore, Mitsunobu and related reactions provide a pathway for ether formation from an alcohol and a phenolic component under dehydrative conditions. This reaction typically proceeds with inversion of configuration at the alcohol carbon, a feature that can be exploited in stereoselective syntheses.
The choice of an appropriate ether formation strategy depends on several factors, including the nature of the starting materials, the desired complexity of the final product, and the required reaction conditions.
| Reaction Name | Description | Key Reagents | Advantages |
| Williamson Ether Synthesis | SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com | Alkoxide, Alkyl Halide | Simple, versatile for many ethers. masterorganicchemistry.com |
| Ullmann Condensation | Copper-catalyzed reaction of a phenol with an aryl halide. | Phenol, Aryl Halide, Copper Catalyst | Effective for diaryl ethers. |
| Palladium-Catalyzed Etherification | Cross-coupling of an alcohol/phenol with an aryl halide/triflate. | Alcohol/Phenol, Aryl Halide/Triflate, Palladium Catalyst, Ligand | Mild conditions, broad scope. |
| Mitsunobu Reaction | Dehydrative coupling of an alcohol and a nucleophile (e.g., phenol). | Alcohol, Phenol, DEAD/DIAD, PPh3 | Mild conditions, stereospecific (inversion). |
Introduction of the Benzonitrile Functionality
The benzonitrile group is a key structural feature of this compound. Its introduction can be achieved through various synthetic methods, primarily involving the conversion of other functional groups into a nitrile.
A common and effective method for the synthesis of nitriles is the dehydration of aldoximes. This transformation can be accomplished using a wide variety of dehydrating agents. The starting aldehyde, in this case, 2-[(4-Fluorophenyl)methoxy]benzaldehyde, is first converted to the corresponding aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime yields the desired benzonitrile.
Several reagents are known to effect this dehydration, including:
Acetic anhydride
Thionyl chloride
Phosphorus pentoxide
Trifluoroacetic anhydride
Burgess reagent
The choice of dehydrating agent often depends on the sensitivity of other functional groups present in the molecule. For instance, milder reagents are preferred when acid- or base-labile groups are present.
Direct introduction of a nitrile group onto an aromatic ring can be achieved through cyanation reactions. One of the most well-known methods is the Sandmeyer reaction, where an aryl diazonium salt, generated from the corresponding aniline, is treated with a cyanide salt, typically cuprous cyanide.
Another powerful method is the palladium-catalyzed cyanation of aryl halides or triflates. This cross-coupling reaction offers a versatile and high-yielding route to aryl nitriles. A variety of cyanide sources can be used, including potassium cyanide, zinc cyanide, and acetone (B3395972) cyanohydrin. The selection of the palladium catalyst and ligand is critical for achieving high efficiency and functional group tolerance.
For instance, the reaction of 2-[(4-Fluorophenyl)methoxy]bromobenzene with a cyanide source in the presence of a suitable palladium catalyst would directly yield this compound.
| Method | Starting Material | Key Reagents | Description |
| Dehydration of Aldoximes | 2-[(4-Fluorophenyl)methoxy]benzaldehyde | Hydroxylamine, Dehydrating Agent | Two-step process: formation of oxime followed by dehydration. |
| Sandmeyer Reaction | 2-Amino-1-[(4-fluorophenyl)methoxy]benzene | NaNO2, HCl, CuCN | Conversion of an amino group to a nitrile via a diazonium salt. |
| Palladium-Catalyzed Cyanation | 2-Bromo-1-[(4-fluorophenyl)methoxy]benzene | Cyanide Source, Palladium Catalyst, Ligand | Direct introduction of a nitrile group via cross-coupling. |
Construction of the Fluorophenyl Core
The 4-fluorophenyl moiety is a crucial component of the target molecule. Its synthesis and derivatization often rely on modern cross-coupling and substitution reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. ugr.esmdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. ugr.esmdpi.com
In the context of synthesizing fluorophenyl derivatives, a key strategy involves the coupling of a fluorophenylboronic acid with an appropriate aryl halide or triflate. For example, 4-fluorophenylboronic acid can be coupled with a suitably substituted bromobenzene (B47551) derivative to construct the core structure of the target molecule. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. mdpi.com
Research has shown that the choice of catalyst, ligands, and reaction conditions can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. acs.org For instance, the use of highly active palladium precatalysts can allow for reactions to be performed at lower catalyst loadings and temperatures. acs.org
A study on the preparation of fluorinated biphenyl (B1667301) derivatives using Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles supported on COOH-modified graphene demonstrated excellent versatility and good conversion rates. ugr.esmdpi.com The study tested the reaction of various boronic acids, including 4-fluorophenylboronic acid, with 1-bromo-4-fluorobenzene. ugr.esmdpi.com
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | >95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | >95 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | ~85 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | ~90 |
Data adapted from a study on Suzuki-Miyaura C-C Coupling Reactions. ugr.esmdpi.com
Nucleophilic aromatic substitution (SNAr) is another important strategy for the synthesis of fluorophenyl derivatives. masterorganicchemistry.comnih.gov This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro or cyano group, ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. libretexts.org
In the synthesis of compounds containing a fluorophenyl moiety, SNAr can be utilized in several ways. For example, a nucleophile can displace a fluoride (B91410) ion from a highly activated polyfluoroarene. nih.gov Alternatively, a fluorine-containing nucleophile can be used to displace another leaving group from an activated aromatic ring.
The SNAr reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the feasibility and rate of the reaction. masterorganicchemistry.com
A study on the nucleophilic aromatic substitution of polyfluoroarenes with phenothiazine (B1677639) demonstrated efficient para-selective substitution. nih.gov This highlights the potential of SNAr for the controlled functionalization of fluorinated aromatic rings. nih.gov
| Aromatic Substrate | Nucleophile | Conditions | Product |
| 2,4-Dinitrochlorobenzene | Methoxide | CH3OH, heat | 2,4-Dinitroanisole |
| 4-Fluoronitrobenzene | Aniline | Heat | 4-Nitro-N-phenylaniline |
| Hexafluorobenzene | Sodium methoxide | CH3OH | Pentafluoroanisole |
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses are highly valued in organic synthesis for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single reaction vessel, thereby minimizing purification steps and reducing waste. While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, one-pot methodologies for the synthesis of analogous 2-aryloxymethylbenzonitriles have been successfully developed.
A notable one-pot synthesis involves the reaction of 2-cyanobenzyl chloride with various substituted phenols. asianpubs.org This method provides a straightforward and high-yielding route to 2-aryloxymethylbenzonitriles, which are structurally analogous to this compound. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). asianpubs.org This approach is advantageous due to the use of readily available and cost-effective starting materials. asianpubs.org The general scheme for this one-pot synthesis is presented below:
Scheme 1: One-Pot Synthesis of 2-Aryloxymethylbenzonitriles

A general representation of the one-pot synthesis of 2-aryloxymethylbenzonitriles from substituted phenols and 2-cyanobenzyl chloride.
The efficiency of this one-pot synthesis is highlighted by the good to excellent yields obtained for a variety of substituted phenols. asianpubs.org Below is a table summarizing the results for the synthesis of several 2-aryloxymethylbenzonitrile analogues.
| Phenol Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 110 | 95 | asianpubs.org |
| 2-Methylphenol | K₂CO₃ | DMF | 110 | 92 | asianpubs.org |
| 4-Chlorophenol | K₂CO₃ | DMF | 110 | 96 | asianpubs.org |
| 4-Nitrophenol | K₂CO₃ | DMF | 110 | 98 | asianpubs.org |
While direct multi-component reactions leading to this compound are still an area for development, the principles of MCRs have been applied to the synthesis of other complex nitrogen-containing heterocycles, demonstrating the potential of these strategies for future applications in the synthesis of benzonitrile derivatives. nih.govresearchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the synthesis of this compound and its analogues, primarily in the formation of the key ether linkage. The most common catalytic methods employed are variations of the Williamson ether synthesis and the Ullmann condensation.
The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. jk-sci.commasterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of a 2-cyanophenoxide with 4-fluorobenzyl halide or a 2-halobenzonitrile with a 4-fluorobenzyl alkoxide. The reaction is typically catalyzed by a base, which deprotonates the phenol or alcohol to form the more nucleophilic alkoxide. jk-sci.com Common bases used include potassium carbonate and cesium carbonate. asianpubs.org The use of phase-transfer catalysts can also enhance the reaction rate and yield in some cases. francis-press.com
The Ullmann condensation is another powerful catalytic method for the formation of C-O bonds, particularly for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. mdpi.comresearchgate.net Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These include the use of copper nanoparticles (Cu-NPs) and various ligands that stabilize the copper catalyst and facilitate the reaction. mdpi.comresearchgate.net For the synthesis of this compound, an Ullmann-type reaction could involve the coupling of 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965) with 4-fluorobenzyl alcohol in the presence of a copper catalyst and a base.
A comparative overview of these catalytic approaches is presented in the table below.
| Catalytic Method | Catalyst | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Base (e.g., K₂CO₃, Cs₂CO₃) | 2-Cyanophenol + 4-Fluorobenzyl halide | Moderate temperatures, polar aprotic solvents | Readily available catalysts, good yields for many substrates | Can be limited by the reactivity of the alkyl halide |
| Ullmann Condensation | Copper salts or nanoparticles | 2-Halobenzonitrile + 4-Fluorobenzyl alcohol | Higher temperatures, often requires a ligand and a base | Broad substrate scope, including less reactive aryl halides | Can require harsh conditions, potential for catalyst poisoning |
Recent research has also explored the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), in the synthesis of complex benzonitrile derivatives. nih.govresearchgate.net While not directly applied to the synthesis of this compound, these studies demonstrate the expanding toolkit of catalytic methods available to synthetic chemists for the construction of functionalized benzonitriles. nih.govresearchgate.net
Elucidation of Reaction Mechanisms and Organic Transformations of 2 4 Fluorophenyl Methoxy Benzonitrile Derivatives
Nucleophilic Reactions Involving the Benzonitrile (B105546) Group
The benzonitrile group in 2-[(4-Fluorophenyl)methoxy]benzonitrile is a key site for nucleophilic attack. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to reaction with various nucleophiles. These reactions are fundamental to converting the nitrile into other functional groups.
Hydrolysis Pathways of Nitriles
The hydrolysis of the nitrile group to a carboxylic acid is a characteristic transformation. This process can be catalyzed by either acid or base and proceeds through a carboxamide intermediate.
Under acidic conditions, the nitrogen atom is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, a carboxamide is formed. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium (B1175870) ion.
The hydrolysis of various benzonitrile derivatives has been studied, indicating that the reaction rates and yields can be influenced by the nature and position of substituents on the aromatic ring. researchgate.netnih.gov For instance, studies on benzonitrile herbicides show that substituted benzonitriles can be hydrolyzed to their corresponding benzoic acids by microorganisms, a process catalyzed by nitrilase enzymes. nih.gov
Table 1: General Pathways for Nitrile Hydrolysis
| Catalyst | Initial Step | Intermediate | Final Product |
|---|---|---|---|
| Acid (H₃O⁺) | Protonation of nitrile nitrogen | Amide | Carboxylic Acid |
| Base (OH⁻) | Nucleophilic attack on nitrile carbon | Amide | Carboxylate Salt (then Carboxylic Acid) |
Nucleophilic Addition Reactions to the Nitrile Carbon
Beyond hydrolysis, the nitrile carbon readily undergoes nucleophilic addition with a range of nucleophiles. The nature of the nucleophile determines the reaction pathway and the final product.
Strong, anionic nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add directly to the nitrile carbon. This addition forms an intermediate imine salt. Subsequent hydrolysis of this intermediate during aqueous workup leads to the formation of a ketone. For example, the reaction of this compound with a Grignard reagent would yield a derivative of 2-acylphenyl (4-fluorobenzyl) ether.
Weaker, neutral nucleophiles, such as alcohols and amines, generally require acid catalysis to react with the nitrile group. The acid activates the nitrile by protonating the nitrogen atom, making the carbon more susceptible to attack. Reaction with an alcohol under acidic conditions, for instance, can lead to the formation of an imidate, which can be further hydrolyzed to an ester.
Electrophilic Aromatic Substitutions on Aryl Moieties
The structure of this compound contains two distinct aryl rings, both of which can potentially undergo electrophilic aromatic substitution. The position of substitution on each ring is directed by the activating and deactivating effects of the existing substituents. masterorganicchemistry.com
On the Benzonitrile Ring:
-CN (Nitrile) Group: This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position.
-OCH₂Ar (Benzyloxy) Group: This ether linkage is an activating group. The oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion). It directs incoming electrophiles to the ortho and para positions.
The outcome of an electrophilic substitution on this ring depends on the competition between these two groups. The powerful activating effect of the ortho, para-directing benzyloxy group typically dominates the deactivating, meta-directing effect of the nitrile group. Therefore, substitution is expected to occur primarily at the positions ortho and para to the ether linkage.
On the 4-Fluorophenyl Ring:
-F (Fluoro) Group: Halogens are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the arenium ion intermediate when attack occurs at these positions. masterorganicchemistry.com
-CH₂OAr (Benzylic Ether) Group: This is a weakly activating or deactivating group, but it directs substitution to the ortho and para positions.
Given that the fluorine is at the para position relative to the benzylic ether linkage, electrophilic attack will be directed to the positions ortho to the fluorine atom (and meta to the benzyloxy group). The directing effects of both substituents reinforce substitution at these positions.
Transformations at the Benzylic Position
The benzylic carbon—the CH₂ group bonded to both an aryl ring and the ether oxygen—is a particularly reactive site due to its ability to form stabilized reactive intermediates. youtube.comyoutube.com
Free Radical Mechanisms
The benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage, leading to the formation of a benzylic radical. This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized into the adjacent π-system of the 4-fluorophenyl ring. youtube.comyoutube.com This stability facilitates reactions that proceed via a free radical mechanism, such as benzylic halogenation.
A common method for this transformation is reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). The reaction proceeds via a radical chain mechanism, resulting in the selective substitution of a benzylic hydrogen with a bromine atom. This would convert this compound into 2-{[Bromo(4-fluorophenyl)methyl]oxy}benzonitrile. The high stability of the benzylic radical intermediate is the primary reason for the high selectivity of this reaction. youtube.combeilstein-journals.org
Table 2: Relative Stability of Carbon Radicals
| Radical Type | Stability | Reason |
|---|---|---|
| Benzylic | Highest | Resonance delocalization over the aromatic ring youtube.com |
| Allylic | High | Resonance delocalization over π-system |
| Tertiary (3°) | Medium | Hyperconjugation |
| Secondary (2°) | Low | Hyperconjugation |
Nucleophilic Substitution at the Benzylic Carbon (Sₙ1/Sₙ2 Considerations)
The benzylic position is also highly reactive towards nucleophilic substitution reactions, capable of proceeding through both Sₙ1 and Sₙ2 mechanisms. youtube.com The choice between the two pathways is dictated by the reaction conditions, including the nature of the leaving group, the strength of the nucleophile, and the polarity of the solvent. youtube.com
Sₙ1 Pathway: This mechanism involves the formation of a carbocation intermediate. The benzylic carbocation derived from this compound would be highly stabilized by resonance with the adjacent 4-fluorophenyl ring. youtube.comyoutube.com This stabilization makes the Sₙ1 pathway favorable, especially with poor nucleophiles in polar protic solvents. The reaction would proceed through the departure of a leaving group from the benzylic position, followed by the attack of a nucleophile on the planar carbocation intermediate. youtube.com
Sₙ2 Pathway: In this concerted mechanism, the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. Since the benzylic carbon in the parent molecule is primary, it is not sterically hindered, making it a good candidate for Sₙ2 reactions. youtube.comyoutube.com This pathway is favored by strong nucleophiles in polar aprotic solvents. youtube.com
Therefore, benzylic halides derived from this structure can readily undergo substitution with a variety of nucleophiles. The specific conditions will determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. youtube.comyoutube.com
Oxidative Processes at the Benzylic Position
The benzylic carbon in this compound—the methylene (B1212753) (-CH2-) bridge—is susceptible to oxidation due to the stabilizing effect of the adjacent phenyl ring on potential radical or cationic intermediates. While the ether linkage itself can be cleaved under harsh oxidative conditions, selective oxidation of the benzylic C-H bonds can be achieved using appropriate reagents to yield ketones.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can be employed for this transformation. masterorganicchemistry.com The reaction typically proceeds by breaking the benzylic C-H bond to form a C-O bond. masterorganicchemistry.com Given the structure, oxidation of the benzylic methylene group would lead to the formation of a ketone, specifically 2-(4-fluorobenzoyl)benzonitrile. This process transforms the flexible ether linkage into a rigid ketone structure, significantly altering the molecule's conformation. Milder reagents can also be utilized for such transformations. masterorganicchemistry.com
Table 1: Benzylic Oxidation of a this compound Derivative
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|
Reductive Transformations
The primary site for reduction in the this compound molecule is the nitrile group (-C≡N). This group can be fully reduced to a primary amine, which is a common and useful transformation in organic synthesis.
Powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 over a Platinum or Palladium catalyst) are effective for this purpose. evitachem.comvanderbilt.edu The reaction converts the cyano group into an aminomethyl group (-CH2NH2). This transformation is valuable as it introduces a basic amino group, enabling further derivatization, such as amide or sulfonamide formation. The resulting product is {2-[(4-Fluorophenyl)methoxy]phenyl}methanamine.
Table 2: Reduction of the Nitrile Group
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|
Rearrangement Reactions and Cycloadditions
While specific rearrangement and cycloaddition reactions for this compound are not extensively documented, the functional groups present allow for theoretical participation in such transformations.
Rearrangement Reactions: If the nitrile group is first hydrated to a primary amide (2-[(4-fluorophenyl)methoxy]benzamide), it could potentially undergo a Hofmann rearrangement. This reaction typically uses a reagent like N-bromosuccinimide (NBS) in the presence of a base and an alcohol (e.g., methanol) to convert a primary amide into a carbamate (B1207046) with one fewer carbon atom. orgsyn.org This would yield methyl {2-[(4-fluorophenyl)methoxy]phenyl}carbamate, effectively transforming the original nitrile carbon into part of a carbamate linkage. orgsyn.org
Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in the presence of an azide, a [3+2] cycloaddition (a Huisgen cycloaddition) could occur to form a tetrazole ring. This reaction transforms the linear nitrile moiety into a five-membered aromatic heterocycle, significantly altering the compound's properties and steric profile.
Table 3: Potential Rearrangement and Cycloaddition Reactions
| Reaction Type | Starting Material Derivative | Reagent(s) | Potential Product |
|---|---|---|---|
| Hofmann Rearrangement | 2-[(4-Fluorophenyl)methoxy]benzamide | NBS, Methanol, Base | Methyl {2-[(4-fluorophenyl)methoxy]phenyl}carbamate |
Functional Group Interconversions (FGIs) within the Molecular Framework
Functional group interconversions (FGIs) are fundamental transformations that modify one functional group into another without altering the carbon skeleton. ub.edu The nitrile group of this compound is a prime candidate for several important FGIs.
One of the most common FGIs for a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically with heating. The reaction proceeds via an intermediate amide and results in the formation of 2-[(4-Fluorophenyl)methoxy]benzoic acid. This introduces a carboxylic acid group, which is a versatile handle for further reactions like esterification or amidation.
Another key FGI involves the fluorine atom on the phenyl ring. This atom can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). evitachem.com Such reactions are often performed in polar aprotic solvents and can be used to introduce groups like amines, alkoxides, or thiols, thereby allowing for extensive diversification of the molecular structure. evitachem.com
Table 4: Key Functional Group Interconversions (FGIs)
| Starting Material | Reagent(s) | Product | FGI Type |
|---|---|---|---|
| This compound | H₃O⁺, heat or NaOH, H₂O, heat | 2-[(4-Fluorophenyl)methoxy]benzoic acid | Nitrile Hydrolysis |
Derivatization Strategies and Analogous Compound Synthesis from 2 4 Fluorophenyl Methoxy Benzonitrile Scaffolds
Modification of the Benzonitrile (B105546) Moiety
The nitrile group is a versatile functional handle that can be transformed into various other functionalities, significantly altering the electronic and steric profile of the molecule.
Key transformations of the benzonitrile group include hydrolysis to an amide or carboxylic acid, reduction to a primary amine, and participation in cycloaddition reactions to form heterocyclic systems.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding benzamide (B126) or benzoic acid derivative. nih.govlibretexts.orgresearchgate.netorgsyn.org For instance, treatment with a strong acid like sulfuric acid in an aqueous medium can convert the nitrile to an amide.
Reduction: The nitrile group can be reduced to a benzylamine (B48309) derivative using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. nih.govresearchgate.netasianpubs.orggoogle.comorganic-chemistry.org Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is also an effective reagent for the reduction of benzonitriles to their corresponding benzylamines. nih.govresearchgate.net
Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic rings. beilstein-journals.orgrsc.orgacgpubs.org For example, [3+2] cycloaddition with nitrile imines can yield fused pyrazole (B372694) derivatives. beilstein-journals.org
| Reaction Type | Product Functional Group | Potential Reagents and Conditions | Resulting Compound Class |
|---|---|---|---|
| Hydrolysis | Amide | H₂SO₄ (aq), heat | 2-[(4-Fluorophenyl)methoxy]benzamide |
| Reduction | Primary Amine | 1. LiAlH₄, THF; 2. H₂O | {2-[(4-Fluorophenyl)methoxy]phenyl}methanamine |
| Cycloaddition | Tetrazole | NaN₃, NH₄Cl, DMF | 5-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H-tetrazole |
Functionalization of the Fluorophenyl Ring
The 4-fluorophenyl ring offers sites for electrophilic and nucleophilic aromatic substitution, allowing for the introduction of additional substituents. The fluorine atom itself can also be a site for modification, although this is generally less common.
Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing group, though deactivating. scielo.org.mx Further substitution on the fluorophenyl ring via EAS reactions like nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho to the fluorine atom (positions 3 and 5). scielo.org.mxresearchgate.netxmu.edu.cn
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution, particularly with strong nucleophiles. researchgate.netmdpi.com This could allow for the replacement of other leaving groups on the ring or, under harsh conditions, the fluorine atom itself.
| Reaction Type | Position of Substitution | Potential Reagents and Conditions | Example Product Structure |
|---|---|---|---|
| Nitration | Position 3 or 5 | HNO₃, H₂SO₄ | 2-[(4-Fluoro-3-nitrophenyl)methoxy]benzonitrile |
| Bromination | Position 3 or 5 | Br₂, FeBr₃ | 2-[(3-Bromo-4-fluorophenyl)methoxy]benzonitrile |
| Alkoxylation (SNAr) | Position 4 (displacing F) | NaOCH₃, DMSO, heat | 2-[(4-Methoxyphenyl)methoxy]benzonitrile |
Structural Elaboration of the Methoxy (B1213986) Linkage
The ether linkage is another key point for derivatization. Cleavage of the ether bond or replacement of the oxygen atom with other heteroatoms can lead to significant structural modifications.
Ether Cleavage: The benzyl (B1604629) ether linkage can be cleaved under strong acidic conditions (e.g., HBr, HI) or using Lewis acids like boron tribromide (BBr₃). organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This would yield 2-cyanophenol and 4-fluorobenzyl halide or alcohol.
Synthesis of Thioether Analogs: The oxygen atom of the ether can be replaced with a sulfur atom to create the corresponding thioether (sulfide) analog. This is typically achieved through multi-step synthesis, for instance, by reacting 2-cyanophenol with a sulfur-containing reagent followed by alkylation with 4-fluorobenzyl bromide. nih.govrsc.orgpensoft.net
| Modification Strategy | Key Transformation | Potential Reagents and Conditions | Resulting Compound Class |
|---|---|---|---|
| Ether Cleavage | C-O bond scission | BBr₃, CH₂Cl₂ | 2-Cyanophenol and 4-fluorobenzyl bromide |
| Thioether Synthesis | Oxygen to Sulfur replacement | 1. NaH, CS₂; 2. 4-Fluorobenzyl bromide | 2-[(4-Fluorophenyl)methylthio]benzonitrile |
Heterocyclic Annulation Strategies
The 2-[(4-Fluorophenyl)methoxy]benzonitrile scaffold can be utilized in annulation reactions to construct fused heterocyclic systems. These strategies often involve the participation of the nitrile group and the adjacent aromatic ring.
Intramolecular Cyclization: Derivatives of the parent compound can be designed to undergo intramolecular cyclization. For example, if a suitable functional group is introduced at the 3-position of the benzonitrile ring, it could cyclize onto the nitrile carbon. Palladium-catalyzed tandem addition/cyclization reactions of related 2-aminobenzonitriles with arylboronic acids have been shown to produce quinazolines. nih.govnih.gov
[4+2] Cycloaddition: The aromatic ring of the benzonitrile moiety can act as a diene in intramolecular Diels-Alder reactions if a suitable dienophile is tethered to the molecule. mdpi.com This can lead to the formation of complex polycyclic structures.
Fused Heterocycle Synthesis from 2-Alkoxybenzonitriles: The 2-alkoxybenzonitrile substructure is a known precursor for the synthesis of various fused heterocycles. organic-chemistry.orgmdpi.comrsc.orgchemrxiv.orgresearchgate.net For instance, reaction with certain reagents can lead to the formation of fused pyrimidines or pyridines.
| Annulation Strategy | Key Intermediate/Reaction | Potential Product Class |
|---|---|---|
| Intramolecular Cyclization | Palladium-catalyzed cyclization of a derivative | Fused Quinazolines |
| Intramolecular Diels-Alder | [4+2] cycloaddition | Polycyclic aromatic systems |
| Condensation Reactions | Reaction with bifunctional reagents | Fused Pyrimidines |
Synthesis of Precursor Molecules for Complex Architectures
This compound can serve as a versatile building block for the synthesis of more complex molecular architectures. By strategically modifying the functional groups as described above, it can be elaborated into precursors for various target molecules.
For example, reduction of the nitrile to an amine provides a nucleophilic center that can be used in a variety of subsequent reactions, such as amide bond formation or the construction of nitrogen-containing heterocycles. Hydrolysis of the nitrile to a carboxylic acid allows for esterification or amidation, providing a route to a wide range of derivatives. These transformations enable the integration of the 2-[(4-fluorophenyl)methoxy]benzoyl unit into larger, more complex structures, including those with potential applications in medicinal chemistry and materials science. beilstein-journals.orgsyrris.jp
Chemical Applications in Synthetic Organic Chemistry
Role as Synthetic Intermediates
2-[(4-Fluorophenyl)methoxy]benzonitrile is a versatile synthetic intermediate, valued for its unique combination of functional groups which allow for a variety of chemical transformations. evitachem.com The presence of the nitrile group, the ether linkage, and the fluorinated phenyl ring offers multiple reaction sites for constructing more complex molecular architectures. evitachem.com This compound serves as a foundational building block in the synthesis of a diverse range of organic molecules, particularly in the fields of medicinal and agricultural chemistry.
The synthesis of this intermediate typically involves the reaction of 4-fluorobenzyl alcohol with 2-cyanophenol in the presence of a base, a process that can be adapted for larger-scale industrial production. evitachem.com Once formed, this compound can undergo several key reactions:
Reduction of the Nitrile Group: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride or through catalytic hydrogenation. This transformation is fundamental for the introduction of a primary amine group, which is a key functional group in many biologically active compounds. evitachem.com
Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring can be displaced by various nucleophiles, allowing for the introduction of a wide array of substituents. evitachem.com
Oxidation: The aromatic rings can be oxidized under specific conditions to yield quinone-type structures. evitachem.com
A significant application of benzonitrile (B105546) derivatives as synthetic intermediates is in the preparation of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, the structurally related 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile has been synthesized, highlighting the utility of the methoxybenzonitrile scaffold in accessing complex heterocyclic systems like triazoles. This synthesis involves the reaction of a precursor aldehyde with a hydrazine (B178648) to form a Schiff base, which then undergoes cyclization. This demonstrates the potential of this compound to serve as a precursor to a variety of heterocyclic structures with potential biological activity.
The fluorinated nature of this compound is particularly noteworthy. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. This makes fluorinated intermediates like the title compound highly sought after in drug discovery programs. For example, various bioactive molecules, including N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, have been synthesized using fluorinated phenyl-containing precursors, showcasing the importance of such building blocks in generating compounds with potential therapeutic applications. dundee.ac.uk
Precursors for Advanced Organic Materials
The rigid structure and functional groups of this compound make it an interesting candidate as a precursor for advanced organic materials. Benzonitrile derivatives, in general, are known to be valuable building blocks for materials with unique optical and electronic properties.
One of the most promising applications of benzonitrile derivatives is in the synthesis of 1,3,5-triazines. The catalytic cyclotrimerization of benzonitriles is an efficient method to produce symmetrically substituted triazines. researchgate.net These triazine derivatives are known for their thermal stability and are being explored for applications in various fields, including as fluorescent materials. researchgate.net Research has shown that various benzonitrile derivatives can undergo cyclotrimerization in the presence of catalysts such as low-valent titanium or zirconium complexes. researchgate.net Given its structure, this compound could potentially be used in similar reactions to create novel triazine-based materials with tailored properties stemming from the fluorophenylmethoxy substituents.
Furthermore, phthalonitriles, which are dicyanobenzene derivatives, are well-established precursors for the synthesis of phthalocyanines. nih.govyorku.ca Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, pigments, and in photodynamic therapy, owing to their intense color and photophysical properties. The synthesis of phthalocyanines involves the cyclotetramerization of phthalonitrile (B49051) precursors. By analogy, difunctionalized derivatives of this compound could potentially serve as precursors for novel phthalocyanine (B1677752) analogues, where the fluorophenylmethoxy groups would modulate the solubility and electronic properties of the resulting macrocycle.
The table below summarizes the potential applications of this compound as a precursor for advanced organic materials, based on the known reactivity of related benzonitrile compounds.
Table 1: Potential Advanced Materials Derived from this compound
| Material Class | Synthetic Method | Potential Properties and Applications |
|---|---|---|
| 1,3,5-Triazines | Catalytic Cyclotrimerization | Thermally stable, potentially fluorescent materials for optical applications. |
| Phthalocyanines | Cyclotetramerization of a corresponding dicyano derivative | Soluble, photoactive macrocycles for use as sensitizers in photodynamic therapy or as functional dyes. |
Reagents in Catalytic Cycles
While this compound itself is primarily a substrate in catalytic reactions rather than a reagent that is part of a catalytic cycle, its derivatives have the potential to act as ligands in catalysis. The nitrogen atom of the nitrile group and the oxygen atom of the ether linkage can act as coordination sites for metal centers.
For instance, the broader class of benzonitrile compounds can participate in catalytic processes such as cross-cyclotrimerization reactions. In these reactions, a catalyst, often a cobalt complex, facilitates the [2+2+2] cycloaddition of alkynes and nitriles to form substituted pyridines. nih.gov In such a scenario, the benzonitrile derivative is a reactant that is incorporated into the final product.
However, by modifying the structure of this compound, it is conceivable to design ligands for transition metal catalysts. For example, the introduction of additional coordinating groups could lead to multidentate ligands. The electronic properties of such ligands, and consequently the catalytic activity of their metal complexes, would be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group. These tailored ligands could find applications in various catalytic transformations, such as cross-coupling reactions or oxidation/reduction processes. The development of such catalytic systems would be an active area of research, leveraging the unique electronic and steric properties imparted by the fluorophenylmethoxybenzonitrile scaffold.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Fluorophenyl Methoxy Benzonitrile and Derivatives
X-ray Crystallography for Molecular Geometry and Packing Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, governed by various intermolecular forces.
While a specific crystal structure for 2-[(4-Fluorophenyl)methoxy]benzonitrile is not publicly available, analysis of related benzonitrile (B105546) derivatives provides insight into the expected molecular geometry. For instance, studies on compounds like 2-amino-4-chlorobenzonitrile (B1265954) reveal that the benzonitrile ring is typically planar. analis.com.my The cyano group's C≡N bond length is consistently found to be shorter than a typical C-N single bond, a result of the triple bond and conjugation with the aromatic ring. analis.com.my
In a hypothetical crystal structure of this compound, key parameters of interest would include:
The C-O-C bond angle of the ether linkage.
The planarity of the two aromatic rings.
The crystal packing would likely be influenced by weak intermolecular interactions such as C–H···N, C–H···O, and C–H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. mdpi.com These interactions dictate the stability and physical properties of the crystalline solid.
Table 1: Representative Crystallographic Data for a Related Benzonitrile Derivative (2-amino-4-chlorobenzonitrile)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 88.898 (17) |
| γ (°) | 83.021 (17) |
| C≡N Bond Length (Å) | 1.146(4) |
Data sourced from a study on 2-amino-4-chlorobenzonitrile. analis.com.my
Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation and Vibrational Frequencies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and confirm the molecular structure by probing the vibrational modes of a molecule.
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural components. The most prominent feature would be the sharp, intense stretching vibration of the nitrile (C≡N) group, typically appearing in the 2220-2240 cm⁻¹ region. analis.com.my
Other expected vibrational frequencies include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching (of the -O-CH₂- group): Between 2850 and 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
C-O-C (ether) stretching: Asymmetric and symmetric stretches typically found between 1050 and 1250 cm⁻¹.
C-F stretching: A strong band, usually in the 1000-1400 cm⁻¹ region, characteristic of the fluorophenyl group.
DFT calculations are often used to complement experimental data, helping to assign specific vibrational modes to the observed spectral bands. analis.com.my Studies on related molecules like 2-fluorobenzonitrile (B118710) have used these combined experimental and computational approaches to precisely assign vibrational features. mdpi.com
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Aromatic C-H | Stretching | > 3000 |
| Methylene (B1212753) (-CH₂-) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Ether (C-O-C) | Asymmetric Stretching | ~1250 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The wavelengths of absorption are characteristic of the molecule's conjugated systems.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its two aromatic rings. Typically, substituted benzene (B151609) rings exhibit strong absorptions corresponding to π → π* transitions. For a compound like 2-amino-4-chlorobenzonitrile, these transitions are observed around 250 nm and 300 nm. analis.com.my The presence of auxochromic groups like the methoxy (B1213986) ether and the nitrile group influences the exact position and intensity of these absorption bands. The spectrum would likely show complex absorption patterns due to the electronic conjugation between the benzonitrile and fluorophenyl moieties through the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton:
Aromatic Protons: Signals for the protons on both the benzonitrile and 4-fluorophenyl rings would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) would reveal the substitution pattern and connectivity of the protons on each ring.
Methylene Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene bridge would be expected, likely in the δ 5.0-5.5 ppm range, shifted downfield due to the adjacent oxygen and aromatic ring.
The ¹³C NMR spectrum would provide complementary information:
Nitrile Carbon (C≡N): A signal around δ 115-120 ppm.
Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the fluorine atom would show a large C-F coupling constant.
Methylene Carbon (-O-CH₂-): A signal around δ 65-75 ppm.
2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its elemental composition, and offers structural information through the analysis of fragmentation patterns.
For this compound (C₁₄H₁₀FNO), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve characteristic cleavages, such as:
Cleavage of the benzyl-ether bond, leading to fragments corresponding to the fluorobenzyl cation ([C₇H₆F]⁺) and the cyanophenoxy radical, or vice versa.
Loss of small molecules like CO or HCN from the molecular ion or subsequent fragments.
Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. For example, the mass spectrum of 2-fluoro-5-(trifluoromethyl)benzonitrile (B1297521) shows a clear molecular ion and fragments corresponding to the loss of fluorine and other moieties. nist.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), providing a graphical representation of close contacts between molecules.
Key interactions that would be visualized and quantified include:
H···H contacts: Typically the most abundant, representing van der Waals forces.
C···H/H···C contacts: Indicative of C-H···π interactions.
N···H/H···N and O···H/H···O contacts: Representing weak hydrogen bonds involving the nitrile nitrogen and ether oxygen.
F···H/H···F contacts: Highlighting the role of the fluorine atom in directing the crystal packing through weak hydrogen bonds.
Studies on similar molecules have shown that these weak interactions, particularly N···H and C-H···π, play a dominant role in the stability of the crystal structure. analis.com.mymdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-4-chlorobenzonitrile |
| 2-fluorobenzonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
